Molecular Weight and Predicted Lipophilicity (logP) Differentiate 3-Propyl from Unsubstituted Indolin-5-amine
The 3-propyl group in the target compound increases molecular weight and calculated lipophilicity compared to the unsubstituted parent scaffold, indolin-5-amine . While experimental logP for the target compound is not widely published, the molecular weight difference of +42.08 g/mol (attributed to the C₃H₆ propyl group) is a direct quantitative indicator of increased hydrophobicity, which can be correlated with higher predicted logP and reduced aqueous solubility . This is a critical differentiator for applications requiring membrane permeability or specific partition coefficients .
| Evidence Dimension | Molecular Weight and Associated Lipophilicity |
|---|---|
| Target Compound Data | 176.26 g/mol; (Predicted logP, when available from computational tools, is consistently >2.5, reflecting a significant hydrophobic contribution from the propyl chain) |
| Comparator Or Baseline | Indolin-5-amine: 134.18 g/mol |
| Quantified Difference | Molecular weight increase of 42.08 g/mol (31.4% increase). |
| Conditions | Calculated molecular weight based on molecular formula (C₁₁H₁₆N₂ vs C₈H₁₀N₂) [REFS-1, REFS-2]. |
Why This Matters
The increased molecular weight and hydrophobicity directly impact compound behavior in assays and formulations, necessitating specific handling protocols and informing predictions of in vivo distribution.
